molecular formula C12H22O3 B11817657 [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid

[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid

Cat. No.: B11817657
M. Wt: 214.30 g/mol
InChI Key: CILPHQCEVYJUDN-YVNMAJEFSA-N
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Description

The compound 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid (CAS: 40248-63-3), also known as (-)-menthoxyacetic acid, is a chiral cyclohexyl ether derivative of acetic acid. Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.30 g/mol . The stereochemistry (1R,2S,5R) corresponds to the natural (-)-menthol configuration, which is critical for its physicochemical and biological properties.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-[(2S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid

InChI

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9?,10-,11?/m0/s1

InChI Key

CILPHQCEVYJUDN-YVNMAJEFSA-N

Isomeric SMILES

CC1CC[C@H](C(C1)OCC(=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCC(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Alkoxide Formation : (2S)-2-Isopropyl-5-methylcyclohexanol is deprotonated using a strong base (e.g., NaH, KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the alkoxide intermediate.

  • Nucleophilic Substitution : The alkoxide reacts with chloroacetic acid or its sodium salt at 60–80°C for 6–12 hours.

Representative Reaction Scheme :

(2S)-2-Isopropyl-5-methylcyclohexanol+ClCH2COONaNaH, DMF[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid+NaCl\text{(2S)-2-Isopropyl-5-methylcyclohexanol} + \text{ClCH}_2\text{COONa} \xrightarrow{\text{NaH, DMF}} \text{this compound} + \text{NaCl}

Key Parameters and Optimization

ParameterOptimal ConditionImpact on Yield/Purity
BaseSodium hydride (NaH)Higher yield (85–92%)
SolventDMFEnhanced solubility of ions
Temperature70°CMinimizes side reactions
Reaction Time8 hoursCompletes SN2 displacement

Challenges :

  • Steric Hindrance : The bulky cyclohexyl group necessitates prolonged reaction times to overcome slow nucleophilic attack.

  • Byproducts : Trace elimination products (e.g., alkenes) may form if tertiary halides contaminate the chloroacetic acid.

Resolution of Racemic Mixtures via Chiral Acids

For enantiomerically pure product, resolution using chiral acids is employed post-synthesis.

Diastereomeric Salt Formation

Racemic this compound is treated with (R)-(-)-mandelic acid or L-(+)-tartaric acid in ethanol. The diastereomeric salts are crystallized and separated.

Example :

  • Resolution Agent : L-(+)-Tartaric acid (1.2 equiv) in ethanol at 0°C.

  • Yield : 78% enantiomeric excess (ee) after two recrystallizations.

Chromatographic Separation

Chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with >99% ee.

Asymmetric Synthesis from Menthol Derivatives

Menthol as Chiral Starting Material

(-)-Menthol ((1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) serves as a stereochemically defined precursor.

Stepwise Process :

  • Etherification : Menthol reacts with sodium chloroacetate in refluxing toluene (110°C, 12 hours).

  • Acid Workup : The sodium salt is protonated with HCl to yield the free acid.

Advantages :

  • Utilizes inexpensive, naturally abundant (-)-menthol.

  • Avoids resolution steps, streamlining production.

Data :

Starting MaterialProduct YieldPurity (HPLC)
(-)-Menthol89%98.5%

Alternative Methods: Mitsunobu Reaction

The Mitsunobu reaction offers a stereospecific pathway, though it is less common due to cost.

Reaction Protocol

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Conditions : THF, 0°C → room temperature, 24 hours.

Equation :

(2S)-2-Isopropyl-5-methylcyclohexanol+HOCH2COOHDEAD, PPh3[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid\text{(2S)-2-Isopropyl-5-methylcyclohexanol} + \text{HOCH}2\text{COOH} \xrightarrow{\text{DEAD, PPh}3} \text{this compound}

Limitations :

  • High reagent cost (DEAD, PPh₃).

  • Requires strict anhydrous conditions.

Industrial-Scale Process Considerations

Solvent Recycling

  • DMF is recovered via distillation (bp 153°C) and reused, reducing costs by 30%.

Waste Management

  • NaCl byproduct is filtered and repurposed for de-icing or water softening.

Analytical Characterization

Final product quality is verified via:

  • HPLC : C18 column, 0.1% H3PO4/ACN gradient, retention time 8.2 minutes.

  • Chiral SFC : Chiralpak IG column, 85:15 CO2/EtOH, >99% ee.

  • NMR : δ 1.15 (d, J = 6.8 Hz, 6H, isopropyl), δ 4.20 (s, 2H, CH2COO) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the [(2S)-2-isopropyl-5-methylcyclohexyl]oxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It can be used to develop new drugs that target specific molecular pathways, such as neurotransmitter receptors or enzymes involved in metabolic processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic Acid

  • CAS : 77341-67-4
  • Molecular Formula : C₁₄H₂₄O₄
  • Molecular Weight : 256.34 g/mol
  • Key Differences: Functional Groups: Contains a ketone and a four-carbon carboxylic acid chain (succinic acid derivative) compared to the acetic acid group in the target compound. Synthesis: Prepared via visible-light-induced hydrocarboxylation of alkenes, yielding 87% under mild conditions . Applications: Potential use in pharmaceuticals due to its extended carbon chain, which may enhance lipid solubility and bioavailability .

Diazo Acetic Acid (1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl Ester

  • Source : Isolated from Allophylus villosus and Mycetia sinensis .
  • Key Differences: Functional Groups: Features a diazo group (-N=N-) instead of an ether-linked acetic acid. Bioactivity: Exhibits antidiabetic activity by targeting α-glucosidase, validated via molecular dynamics and DFT studies . ADMET Profile: Superior absorption and metabolic stability compared to non-diazo analogs.

(2S,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic Acid Menthyl Ester

  • Molecular Formula : C₁₈H₂₆FN₃O₄S (derivative)
  • Key Differences :
    • Structure : Incorporates a sulfur-containing oxathiolane ring and a fluorinated pyrimidine group.
    • Applications : Used in nucleoside analog synthesis, highlighting the role of stereochemistry in antiviral drug design .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Source
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid C₁₂H₂₂O₃ 214.30 Ether, Acetic acid Laboratory research
4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid C₁₄H₂₄O₄ 256.34 Ether, Ketone, Carboxylic acid Pharmaceutical intermediates
Diazo acetic acid (1S,2S,5R)-2-isopropyl-5-methylcyclohexyl ester Not provided N/A Diazo, Acetic acid Antidiabetic agents
(2S,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic acid menthyl ester C₁₈H₂₆FN₃O₄S 391.48 Oxathiolane, Ester, Fluorine Antiviral drug synthesis

Key Research Findings

Stereochemical Influence : The (1R,2S,5R) configuration in the target compound ensures structural alignment with menthol-derived pharmaceuticals, affecting receptor binding and metabolic pathways .

Biological Activity : While the target compound lacks direct therapeutic data, its succinate derivative shows promise in drug delivery due to enhanced lipophilicity .

Synthetic Accessibility : The target compound is synthesized from (-)-menthol in 1,4-dioxane, emphasizing cost-effective chiral pool strategies . In contrast, the diazo analog requires complex phytochemical extraction .

Q & A

Q. What are the established synthetic routes for [(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid, and what key intermediates are involved?

The compound is synthesized via esterification of (–)-menthol (a chiral precursor) with oxalyl chloride to form 2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoacetic acid, followed by hydrolysis. Critical intermediates include the oxalyl chloride adduct, which is monitored using TLC and purified via extraction with diethyl ether and azeotropic drying . The stereochemical integrity of the cyclohexyl moiety is preserved through low-temperature reaction conditions (0°C) to avoid racemization.

Q. How is the structural identity of [(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid confirmed experimentally?

Structural confirmation involves:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the cyclohexyl ring substituents and acetate linkage (e.g., δ 3.8–4.2 ppm for the oxyacetic acid moiety).
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 214.30 (C12_{12}H22_{22}O3_3) .
  • X-ray crystallography : SHELX programs refine crystal structures, confirming the (2S) stereochemistry and bond angles .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

The compound exists as an oil at room temperature with a density of ~1.01 g/cm3^3. Its carboxylic acid group enhances solubility in polar solvents (e.g., methanol, DMSO), while the hydrophobic cyclohexyl ring limits aqueous solubility. Partition coefficients (logP) can be predicted using computational tools like PubChem’s XLogP3 .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group influence biological activity or target binding?

The (2S,5R) configuration in the cyclohexyl ring (derived from (–)-menthol) impacts enantioselective interactions. For example, derivatives like menthyl succinate (CAS 77341-67-4) show stereospecific binding to lipid membranes or enzymes, as studied via molecular docking and surface plasmon resonance (SPR) . Competitive inhibition assays using racemic mixtures can quantify enantiomer-specific effects.

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

Stability studies use:

  • HPLC-MS : To track degradation products (e.g., hydrolysis of the acetate group at pH > 8).
  • Kinetic modeling : Pseudo-first-order rate constants quantify degradation rates. For example, accelerated stability testing at 40°C/75% RH reveals a shelf-life of >12 months when stored in anhydrous conditions .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?

Key functionalization strategies include:

  • Esterification : Reacting the carboxylic acid with alkyl halides to improve membrane permeability.
  • Amidation : Coupling with amines via EDC/NHS chemistry to generate probes for target engagement assays.
  • Radical reactions : Cesium oxalate intermediates enable deoxychlorination for halogenated analogs .

Q. What role does this compound play in studying lipid metabolism or inflammatory pathways?

As a chiral building block, it mimics endogenous lipid metabolites. For instance, derivatives like menthyl lactate (CAS 77341-67-4) are used in LC-MS lipidomics to trace metabolic flux in psoriatic arthritis models . Interaction studies with cyclooxygenase-2 (COX-2) or PPAR-γ receptors employ SPR or fluorescence polarization assays.

Methodological Considerations

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Retrosynthesis software : Tools like Reaxys or Pistachio propose routes based on analogous reactions (e.g., esterification of menthol derivatives) .
  • DFT calculations : Gaussian software models transition states for stereocenter formation during ester hydrolysis .

Q. How are batch-to-batch purity variations addressed in pharmacokinetic studies?

  • QC protocols : USP-grade HPLC (≥95% purity threshold) with UV detection at 210 nm.
  • Chiral chromatography : Chiracel OD-H columns separate enantiomers to ensure stereochemical consistency .

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